N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-12-7-5-11(6-8-12)9-16(23)22-18-21-14(10-24-18)17-20-13-3-1-2-4-15(13)25-17/h1-8,10H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQZIYIMJHAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Benzothiazole Core
The 1,3-benzothiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For example, 2-(4-fluorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) to generate 2-(4-fluorophenyl)acetyl chloride , which reacts with 2-aminothiophenol in dichloromethane (DCM) under basic conditions (pyridine) to yield 2-(4-fluorophenyl)-N-(benzothiazol-2-yl)acetamide .
Thiazole Ring Construction
The thiazole ring is introduced via Hantzsch thiazole synthesis. 2-(Benzothiazol-2-yl)acetamide is brominated at the α-position using N-bromosuccinimide (NBS) to form 2-bromo-2-(benzothiazol-2-yl)acetamide , which reacts with thiourea in ethanol under reflux. This generates 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine through cyclization.
Final Amidation
The amine intermediate is acylated with 2-(4-fluorophenyl)acetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding the target compound. This method achieves an overall yield of 58–62% after purification by silica gel chromatography.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1.1 | SOCl₂, DCM, 0°C → rt | 85 |
| 1.2 | NBS, AIBN, CCl₄, reflux | 73 |
| 1.3 | Thiourea, EtOH, 80°C | 68 |
| 1.4 | TEA, THF, rt | 62 |
One-Pot Multi-Component Reaction Strategy
Reaction Design
A one-pot approach combines 2-aminobenzothiazole , 2-(4-fluorophenyl)acetic acid , and 2-bromo-1-(thiazol-4-yl)ethan-1-one in acetic acid–acetic anhydride (1:1) at 120°C. The reaction proceeds via in situ formation of a thiourea intermediate, followed by cyclization and amidation.
Optimization Challenges
Excess acetic anhydride ensures acetylation of the amine group, preventing side reactions. The method achieves a 55% yield but requires careful temperature control to avoid decomposition of the thiazole intermediate.
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Preparation
Wang resin is functionalized with 2-(4-fluorophenyl)acetic acid using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole). The immobilized acid is treated with 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine in DMF with DIEA (N,N-diisopropylethylamine), enabling amide bond formation.
Cleavage and Purification
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (95:5), yielding 70–75% purity, which is enhanced to >98% via preparative HPLC. This method is scalable but cost-intensive.
Microwave-Assisted Synthesis for Rapid Cyclization
Accelerated Reaction Kinetics
A mixture of 2-(benzothiazol-2-yl)acetamide , 2-(4-fluorophenyl)acetyl chloride , and ammonium thiocyanate in DMF is irradiated at 150°C for 15 minutes under microwave conditions. The thiazole ring forms via a [3+2] cycloaddition mechanism, achieving an 80% yield.
Advantages Over Conventional Heating
Microwave irradiation reduces reaction time from 12 hours to 15 minutes and minimizes by-product formation. However, specialized equipment is required.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Overall Yield (%) | Purity (%) | Time Requirement |
|---|---|---|---|
| Sequential Hantzsch | 58–62 | 95 | 24–36 hours |
| One-Pot Multi-Component | 55 | 88 | 8–10 hours |
| Solid-Phase | 70–75 | 98 | 48 hours |
| Microwave-Assisted | 80 | 97 | 0.25 hours |
Practical Considerations
- Cost : Solid-phase and microwave methods require expensive reagents/instruments.
- Scalability : Sequential Hantzsch synthesis is optimal for industrial-scale production.
- By-Products : One-pot reactions generate more impurities, necessitating rigorous purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it might target specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: The compound could interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its dual thiazole-benzothiazole framework. Key analogs and their distinguishing features include:
- Substituent Effects : Piperazine or sulfonamide groups (e.g., Compound 30) improve pharmacokinetic properties, such as solubility and metabolic stability .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising benzothiazole and thiazole rings, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 372.47 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and bioavailability.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . The antibacterial and antifungal activities are attributed to the inhibition of cell wall synthesis in bacteria and disruption of fungal cell membranes.
- Antibacterial Studies : Research has shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating efficacy comparable to standard antibiotics .
- Antifungal Studies : In vitro assays revealed that the compound also possesses antifungal properties against species such as Candida albicans, with MIC values indicating strong potential for therapeutic use in fungal infections .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been well-documented. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. This mechanism was evidenced by flow cytometry analyses showing increased annexin V positivity in treated cells .
- Case Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound exhibits favorable absorption characteristics with good membrane permeability.
Toxicity Studies
Toxicological assessments conducted on human embryonic kidney cells (HEK-293) indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial, Antifungal | 8 - 32 | 15 |
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamide | Anticancer | Not specified | 20 |
| N-(4-Chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | Anticancer | Not specified | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the thiazole and benzothiazole rings. A common approach includes:
- Step 1 : Formation of the thiazole ring via cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF .
- Step 2 : Introduction of the 4-fluorophenylacetamide moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Critical Conditions : Solvent choice (e.g., DMF for high polarity), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize byproducts. Yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic proton environments and amide carbonyl signals (e.g., δ ~165–170 ppm for the acetamide group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., CHFNOS: calculated m/z 392.04) .
- IR Spectroscopy : Detect characteristic bands for amide C=O (~1670 cm) and C-F stretching (~1100 cm) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with positive controls like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (e.g., IC < 10 µM suggests strong inhibition) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects or tautomerism in the benzothiazole-thiazole system by acquiring spectra at 25°C vs. 60°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian or ADF software) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma stability and tissue penetration .
- Salt Formation : React with HCl or sodium salts to increase polarity without altering biological activity .
Q. How can researchers address contradictions in reported biological activities (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize Assay Protocols : Use identical cell lines, passage numbers, and incubation times (e.g., 48 hrs for MTT assays) .
- Control for Purity : Confirm compound purity (>95%) via HPLC before testing, as impurities (e.g., unreacted intermediates) may skew results .
- Validate Target Specificity : Perform siRNA knockdown or CRISPR knockout of putative targets (e.g., EGFR or Bcl-2) to confirm mechanism .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronegativity or steric bulk with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. How can researchers identify off-target effects in cellular assays?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to capture interacting proteins .
- Kinase Screening Panels : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect unintended inhibition .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
